molecular formula C8H8N2S2 B8408992 6-Methyl-4-(methylthio)thieno[3,2-d]pyrimidine

6-Methyl-4-(methylthio)thieno[3,2-d]pyrimidine

Cat. No. B8408992
M. Wt: 196.3 g/mol
InChI Key: KSGHZXQWOYWBST-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

A solution of sodium thiomethoxide (24S mg) and 6-methyl-4-chlorothieno[3,2-d]pyrimidine (Acta Pol. Pharm. (1986), 43(2), 97-100) (650 mg) in acetonitrile (50 mL) was stirred overnight. The mixture was filtered and the solid was washed with acetonitrile. The combined filtrate and washes were evaporated to give the title compound as a white solid (665 mg, 97%);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[CH3:4][C:5]1[S:13][C:12]2[C:11](Cl)=[N:10][CH:9]=[N:8][C:7]=2[CH:6]=1>C(#N)C>[CH3:4][C:5]1[S:13][C:12]2[C:11]([S:2][CH3:1])=[N:10][CH:9]=[N:8][C:7]=2[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
650 mg
Type
reactant
Smiles
CC1=CC=2N=CN=C(C2S1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washes were evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2N=CN=C(C2S1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 665 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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